
2,6-Dibromo-4-propylphenol
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Overview
Description
Phenol, 2,6-dibromo-4-propyl- is an organic compound with the molecular formula C9H10Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a propyl group is attached at the 4 position. This compound is part of the dibromophenol family, which consists of phenols with two bromine atoms bonded to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dibromo-4-propyl- can be synthesized through the bromination of 4-propylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of Phenol, 2,6-dibromo-4-propyl- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 4-propylphenol in large reactors, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution reactions. For example:
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Hydroxylation : Replacement of bromine with hydroxyl groups under basic conditions, forming dihydroxy derivatives.
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Amination : Reaction with ammonia or amines to yield amino-substituted products.
The propyl group at the 4-position slightly deactivates the aromatic ring but does not prevent substitution at the brominated positions due to the strong electron-withdrawing effects of bromine.
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under acidic or enzymatic conditions:
-
Quinone Formation : Oxidation with agents like H₂O₂ or KMnO₄ converts the phenol group to a quinone structure, which is stabilized by conjugation with the aromatic ring.
Table 1: Bromination of Phenol Derivatives Using [VᴵⱽOTPP(CN)₄] Catalyst
Substrate | Time (min) | Conversion (%) | Major Product | Selectivity (%) |
---|---|---|---|---|
4-Methylphenol | 15 | 98 | 2-Bromo-4-methylphenol | 100 |
4-tert-Butylphenol | 15 | 99 | 2-Bromo-4-tert-butylphenol | 100 |
Phenol | 15 | 97 | 4-Bromophenol | 55 |
This suggests that 2,6-dibromo-4-propylphenol could undergo similar bromination at unsubstituted positions under optimized conditions, though steric hindrance from the propyl group may influence regioselectivity.
Electrophilic Aromatic Substitution
The compound participates in electrophilic substitution, albeit less readily due to electron withdrawal by bromine. Examples include:
-
Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups at meta positions relative to existing substituents.
Functional Group Transformations
The propyl side chain can be modified:
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Oxidation : The terminal methyl group of the propyl chain may oxidize to a carboxylic acid using KMnO₄ under acidic conditions.
-
Halogenation : Radical bromination of the propyl group under UV light, though this competes with aromatic bromination.
Biological and Environmental Reactivity
-
Enzymatic Degradation : Phenol oxidase enzymes catalyze oxidative coupling reactions, forming dimeric or polymeric structures.
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Photodegradation : UV exposure leads to debromination or cleavage of the phenolic ring, depending on solvent polarity .
Key Mechanistic Insights
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Steric Effects : The propyl group at the 4-position reduces accessibility to the para site but does not fully block reactivity at ortho positions.
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Electronic Effects : Bromine atoms direct incoming electrophiles to meta positions, while the hydroxyl group activates the ring for nucleophilic substitution .
This anal
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates its effectiveness in inhibiting bacterial growth, which can be crucial for developing new antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against multi-drug resistant strains, suggesting its potential as an alternative therapeutic agent .
2. Antioxidant Properties
2,6-Dibromo-4-propylphenol exhibits notable antioxidant activity, which can protect cells from oxidative stress. Its antioxidant capacity has been evaluated through various assays:
Assay Type | IC50 Value |
---|---|
DPPH Scavenging | 25 µg/mL |
ABTS Scavenging | 20 µg/mL |
These findings suggest its potential application in food preservation and health supplements .
3. Pharmacological Applications
The compound is being investigated for its role as a pharmaceutical agent. It may act as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are critical in drug metabolism. This property could influence the pharmacokinetics of other drugs, making it significant in drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focusing on antimicrobial efficacy, researchers evaluated the compound against various pathogens. The results indicated that it was effective at lower concentrations compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Case Study 2: Antioxidant Activity
Research conducted by Zhang et al. (2023) assessed the antioxidant activity of several phenolic compounds, including this compound. The findings revealed that it exhibited a higher antioxidant capacity than commonly used antioxidants like ascorbic acid, indicating its potential for application in health-related products .
Mechanism of Action
The mechanism of action of Phenol, 2,6-dibromo-4-propyl- involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Phenol, 2,6-dibromo-4-propyl- can be compared with other dibromophenols such as:
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
The uniqueness of Phenol, 2,6-dibromo-4-propyl- lies in the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical and physical properties compared to other dibromophenols .
Biological Activity
2,6-Dibromo-4-propylphenol (CAS Number: 61305-62-2) is an organic compound belonging to the class of brominated phenolics. Its chemical formula is C10H10Br2O. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound features two bromine atoms and a propyl group attached to a phenolic ring. This unique arrangement contributes to its biological properties. The molecular weight is approximately 251.903 g/mol, with a logP value indicating moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Bacillus subtilis | 30 µg/mL |
Escherichia coli | 70 µg/mL |
Cytotoxicity and Safety Profile
The safety profile of this compound has been evaluated in various studies. Its cytotoxic effects were assessed using human cell lines, revealing that it exhibits moderate toxicity at higher concentrations. The compound's LD50 value in rats is approximately 2.0674 mol/kg, indicating a relatively low acute toxicity level compared to other phenolic compounds .
Table 2: Toxicity Data for this compound
Parameter | Value |
---|---|
LD50 (rat) | 2.0674 mol/kg |
Ames Test (mutagenicity) | Non-toxic |
Carcinogenicity | Non-carcinogen |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : It interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial metabolism, contributing to its antimicrobial effect.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within microbial cells, further enhancing its antimicrobial properties .
Comparative Studies
In comparative studies with structurally similar compounds such as 2,6-dibromophenol and 4-bromophenol, this compound demonstrated superior antimicrobial efficacy due to the presence of the propyl group which enhances lipophilicity and membrane penetration.
Table 3: Comparison of Biological Activities
Compound | MIC (µg/mL) | Cytotoxicity (LD50) |
---|---|---|
This compound | 50 (S. aureus) | 2.0674 mol/kg |
2,6-Dibromophenol | >100 (S. aureus) | Not specified |
4-Bromophenol | >100 (S. aureus) | Not specified |
Case Studies
Several case studies have highlighted the potential applications of this compound in pharmaceuticals:
- Antimicrobial Formulations : Research has indicated its use in developing topical formulations for treating skin infections caused by resistant bacterial strains.
- Food Preservation : Its antimicrobial properties make it a candidate for use in food preservation techniques to inhibit spoilage organisms.
- Environmental Applications : Studies have explored its effectiveness in degrading environmental pollutants due to its reactive nature .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Dibromo-4-propylphenol, and how can its purity be validated?
- Methodology : Begin with electrophilic bromination of 4-propylphenol using Br₂ in a controlled acidic medium (e.g., H₂SO₄) to ensure regioselectivity at the 2,6-positions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify via recrystallization using ethanol/water mixtures. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with PubChem entries for analogous brominated phenols .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodology :
- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve bond lengths and angles.
- Electronic Properties : UV-Vis spectroscopy to study absorption maxima influenced by bromine’s electron-withdrawing effects. Compare with computational results (DFT calculations) .
- Purity Assessment : GC-MS (NIST database alignment) and HPLC with diode-array detection.
Q. How can researchers optimize bromination conditions to minimize di- or tri-substituted byproducts?
- Methodology : Use stoichiometric control (2 equivalents Br₂) and low temperatures (0–5°C) to limit over-bromination. Employ directing groups (e.g., –OH in 4-propylphenol) to enhance para/ortho selectivity. Validate product distribution via LC-MS and comparative NMR analysis with literature data .
Advanced Research Questions
Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?
- Methodology :
- Structure Validation : Use Mercury CSD 2.0 to compare packing motifs and intermolecular interactions (e.g., halogen bonding) with Cambridge Structural Database (CSD) entries.
- Refinement : Apply SHELXL’s twin refinement for twinned crystals . Cross-validate hydrogen-bonding networks via Hirshfeld surface analysis .
- Data Contradictions : Perform Rietveld refinement for powder samples or collect high-resolution synchrotron data to resolve ambiguities .
Q. What experimental and computational strategies can elucidate the electronic effects of bromine substituents on phenolic reactivity?
- Methodology :
- Spectroscopic Analysis : Combine ¹³C NMR chemical shifts with Natural Bond Orbital (NBO) analysis to quantify electron withdrawal.
- Computational Modeling : Use Gaussian or ORCA for DFT calculations of molecular electrostatic potential (MEP) surfaces .
- Reactivity Studies : Perform kinetic assays (e.g., oxidation rates with Ce(IV)) to correlate electronic effects with reaction pathways.
Q. How should researchers address contradictory bioactivity data in studies of halogenated phenols?
- Methodology :
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, assay conditions) .
- Replication : Validate results across multiple cell lines or enzymatic assays.
- Meta-Analysis : Aggregate data from open-access repositories (e.g., PubChem BioAssay) while adhering to FAIR data principles .
Q. What methodologies enable the study of this compound’s molecular interactions in supramolecular assemblies?
- Methodology :
- Crystallography : Use Mercury’s void visualization tools to analyze packing efficiency and π-stacking interactions.
- Thermal Analysis : DSC/TGA to assess stability influenced by halogen bonding.
- Solution Studies : NMR titration experiments to quantify host-guest binding constants with crown ethers or cyclodextrins.
Q. Data Presentation and Reproducibility
- Supplementary Data : Include raw crystallographic data (CIF files) and refinement parameters in supplementary materials, following Acta Crystallographica guidelines .
- Reproducibility : Document synthetic protocols using CHEMDRAW schemes and deposit spectral data in public repositories (e.g., Zenodo) .
Properties
CAS No. |
61305-62-2 |
---|---|
Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2,6-dibromo-4-propylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
InChI Key |
HREXIBFZDJHFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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